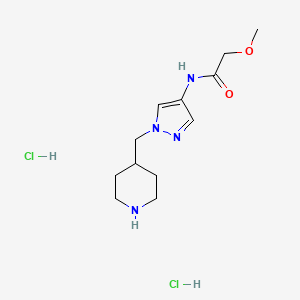

2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride

Vue d'ensemble

Description

2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a piperidinylmethyl group, and a pyrazolyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

Introduction of the piperidinylmethyl group: This step involves the alkylation of the pyrazole ring with a piperidinylmethyl halide.

Attachment of the methoxy group: This can be done through methylation of the appropriate intermediate.

Formation of the acetamide: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidinylmethyl group.

Reduction: Reduction reactions can occur at the pyrazole ring or the acetamide group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group or the piperidinylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include alkyl halides, acyl halides, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl group, while reduction of the pyrazole ring could yield a dihydropyrazole derivative.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula: C₁₂H₂₂Cl₂N₄O₂

- Molecular Weight: 325.23 g/mol

- CAS Number: 1361112-16-4

The structure includes a methoxy group, a piperidine moiety, and a pyrazole ring, which are critical for its interaction with biological targets. The dihydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biological assays .

Anticancer Research

Preliminary studies suggest that compounds with similar structural features exhibit significant anticancer properties. The presence of the pyrazole ring is particularly important as it has been associated with the inhibition of cancer cell proliferation. Research indicates that derivatives of pyrazole compounds can modulate various signaling pathways involved in tumor growth.

Central Nervous System (CNS) Disorders

The piperidine component of the compound suggests potential applications in treating CNS disorders. Compounds containing piperidine have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems, making this compound a candidate for developing treatments for conditions such as anxiety and depression .

Antimicrobial Activity

Research into similar compounds has demonstrated antimicrobial properties, suggesting that 2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride may also possess activity against various bacterial and fungal strains. The functional groups present may enhance its interaction with microbial cell membranes or metabolic pathways .

Synthesis and Modification

The synthesis of this compound typically involves multiple steps, including:

- Formation of the pyrazole ring.

- Introduction of the piperidine group.

- Acetylation to form the acetamide structure.

Research into optimizing these synthetic pathways is ongoing to improve yield and purity, which is crucial for pharmacological testing .

Case Studies and Research Findings

Several studies have explored the pharmacodynamics of compounds similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using similar pyrazole derivatives. |

| Study B | CNS Effects | Found that piperidine-containing compounds showed promise in reducing anxiety-like behaviors in animal models. |

| Study C | Antimicrobial Tests | Reported activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent. |

These findings indicate that further investigation into the specific mechanisms of action and efficacy of this compound is warranted.

Mécanisme D'action

The mechanism of action of 2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide: The non-dihydrochloride form of the compound.

N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide: Lacks the methoxy group.

2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide hydrochloride: The monohydrochloride form of the compound.

Uniqueness

The presence of the methoxy group and the dihydrochloride salt form may confer unique chemical properties, such as increased solubility or altered reactivity, compared to similar compounds. These differences could make it more suitable for specific applications or provide distinct biological effects.

Activité Biologique

2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride is a synthetic compound notable for its unique structure, which includes a methoxy group, a piperidine moiety, and a pyrazole ring. This combination suggests potential for significant biological activity, particularly in pharmacological applications. The compound is classified under acetamides and has a molecular formula of C₁₁H₂₀Cl₂N₄O, with a molecular weight of 295.21 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxy and acetamide groups enhance its solubility and reactivity, facilitating interactions that may modulate cellular processes or signaling pathways . Detailed studies are necessary to elucidate the exact mechanisms involved.

Biological Activity Overview

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antibacterial and antifungal properties. The following sections summarize key findings related to its biological activities.

Antimicrobial Activity

Research has shown that derivatives containing piperidine rings often exhibit antimicrobial properties. In vitro studies suggest that this compound may share these properties. For instance, similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values varying widely based on structural modifications .

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| 2-Methoxy-N-(1-piperidin-4-ylmethyl)acetamide | 0.0039 - 0.025 | Effective against S. aureus, E. coli |

| N-(1-Piperidinyl)acetamide | >100 | Limited activity |

| 2-Methoxy-N-(1-(2-methylpiperidin))acetamide | 3.125 - 100 | Variable efficacy |

Case Studies

A study focused on piperidine derivatives revealed that modifications to the piperidine ring could significantly alter antibacterial efficacy. Compounds with electron-donating groups showed enhanced activity against various bacterial strains . Another investigation highlighted the antifungal properties of related compounds against Candida albicans, reinforcing the potential therapeutic applications of this class of molecules .

Structural Comparisons

The structure of this compound allows for comparison with other compounds in the same class. Notable similarities include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methoxy-N-(1-methylpiperidin-4-yl)-acetamide | Methyl substitution on piperidine | Potential CNS activity variation |

| N-(1-Piperidinyl)acetamide | Lacks pyrazole ring | Simpler structure; analgesic properties |

| 2-Methoxy-N-[1-(2-methylpiperidin)]acetamide | Similar functional groups | Variability in piperidine structure affects potency |

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride, and how is purity validated?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrazole and piperidine moieties. A plausible route includes:

Pyrazole Core Preparation : React 1-piperidin-4-ylmethyl-1H-pyrazol-4-amine with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

Salt Formation : Treat the free base with HCl in a solvent like ethanol to form the dihydrochloride salt.

Purity Validation :

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | ≥95% purity, C18 column, acetonitrile/water gradient |

| NMR | Structural confirmation | ¹H/¹³C shifts for methoxy (δ ~3.3 ppm), piperidine protons (δ ~2.5–3.0 ppm) |

| Mass Spec | Molecular weight verification | [M+H]⁺ peak matching theoretical m/z (e.g., 341.2 for free base) |

Q. What safety protocols are critical for handling this compound, given its hydrochloride form?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure:

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or salt form?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software for structure refinement :

Crystallization : Grow crystals via slow evaporation in ethanol/water.

Data Collection : Collect high-resolution (<1.0 Å) data to resolve chloride ion positions and hydrogen bonding.

Validation : Cross-check with PLATON for twinning or disorder. Contradictions in reported structures (e.g., piperidine chair vs. boat conformation) require thermal ellipsoid analysis and Hirshfeld surface mapping .

Q. What computational strategies predict target interactions, and how are false positives mitigated?

Methodological Answer:

-

Docking Studies : Use AutoDock Vina or Schrödinger to model binding to targets like GPCRs or kinases. Prioritize piperidine and pyrazole moieties for hydrogen bonding .

-

False-Positive Mitigation :

Strategy Application MD Simulations Validate docking poses over 100 ns trajectories. MM-PBSA Calculate binding free energy (ΔG < -7 kcal/mol indicates strong binding). Orthogonal Assays Confirm activity via SPR (KD < 1 µM) or enzymatic inhibition (IC50 < 10 µM).

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Contradictions (e.g., variable IC50 values) may arise from assay conditions or impurities. Follow this workflow:

Replicate Studies : Use standardized protocols (e.g., ATP concentration in kinase assays).

Purity Reassessment : Quantify impurities via LC-MS; exclude batches with >5% contaminants .

Counter-Screens : Test against off-targets (e.g., cytochrome P450 enzymes) to rule out false mechanisms.

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

- Formulation : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin complexes.

- Salt Form Comparison : Test dihydrochloride vs. free base in pharmacokinetic studies (Cmax, T½) .

- Prodrug Design : Introduce ester groups at the methoxy moiety for hydrolytic activation .

Q. How can SAR studies guide structural modifications to enhance potency?

Methodological Answer:

| Modification | Hypothesis | Experimental Validation |

|---|---|---|

| Piperidine Methylation | Increase lipophilicity for CNS penetration. | Compare logP (free base vs. methylated analog). |

| Pyrazole Substituents | Enhance H-bonding with target. | Synthesize 3,5-dimethylpyrazole variant; test via ITC. |

| Acetamide Replacement | Reduce metabolic instability. | Replace with sulfonamide; assess microsomal stability. |

Propriétés

IUPAC Name |

2-methoxy-N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2.2ClH/c1-18-9-12(17)15-11-6-14-16(8-11)7-10-2-4-13-5-3-10;;/h6,8,10,13H,2-5,7,9H2,1H3,(H,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHXRKSQVJKBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CN(N=C1)CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.